Cas no 2229450-15-9 (4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole)

4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a pyrazole core with a substituted phenyl ring, featuring a fluorine atom and a methoxy group at the 4- and 3-positions, respectively. This compound is of interest due to its potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. The fluorine substitution enhances metabolic stability and binding affinity, while the methoxy group may influence electronic properties and solubility. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in drug discovery.
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole structure
2229450-15-9 structure
商品名:4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
CAS番号:2229450-15-9
MF:C10H9FN2O
メガワット:192.189665555954
CID:6259540
PubChem ID:155293597

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
    • EN300-1802715
    • A1-33768
    • 2229450-15-9
    • インチ: 1S/C10H9FN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)
    • InChIKey: GZJPEWNFTKTCQG-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1OC)C1C=NNC=1

計算された属性

  • せいみつぶんしりょう: 192.06989108g/mol
  • どういたいしつりょう: 192.06989108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 37.9Ų

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1802715-0.1g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
0.1g
$615.0 2023-09-19
Enamine
EN300-1802715-0.05g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
0.05g
$587.0 2023-09-19
Enamine
EN300-1802715-0.5g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
0.5g
$671.0 2023-09-19
Enamine
EN300-1802715-2.5g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
2.5g
$1370.0 2023-09-19
Enamine
EN300-1802715-5.0g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
5g
$3770.0 2023-05-26
Enamine
EN300-1802715-5g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
5g
$2028.0 2023-09-19
Enamine
EN300-1802715-1.0g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
1g
$1299.0 2023-05-26
Enamine
EN300-1802715-0.25g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
0.25g
$642.0 2023-09-19
Enamine
EN300-1802715-10.0g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
10g
$5590.0 2023-05-26
Enamine
EN300-1802715-1g
4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole
2229450-15-9
1g
$699.0 2023-09-19

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole 関連文献

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazoleに関する追加情報

4-(4-Fluoro-3-Methoxyphenyl)-1H-Pyrazole: A Comprehensive Overview

The compound with CAS No. 2229450-15-9, commonly referred to as 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The pyrazole ring, a five-membered aromatic heterocycle, forms the core of this molecule, while the 4-fluoro-3-methoxyphenyl substituent adds complexity and functionality to its structure.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The fluorine atom at the para position of the phenyl ring contributes to the molecule's electronic properties, enhancing its ability to interact with biological targets. Similarly, the methoxy group at the meta position introduces steric effects and hydrogen bonding capabilities, further modulating the compound's bioactivity.

One of the most notable advancements involving 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole is its role in targeted drug delivery systems. Researchers have explored its potential as a scaffold for designing molecules with improved pharmacokinetic profiles. For instance, modifications to the pyrazole ring have been shown to enhance solubility and bioavailability, making it a promising candidate for anti-cancer therapies.

In addition to its medicinal applications, this compound has also been investigated for its electronic properties in materials science. The conjugated system of the pyrazole ring and the substituted phenyl group makes it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent studies have demonstrated that incorporating fluorine into such systems can significantly improve their charge transport properties.

The synthesis of 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole typically involves a multi-step process, often starting with the preparation of intermediate compounds like phenols or anilines. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to achieve high yields and purity. These methods not only ensure the scalability of production but also pave the way for further functionalization of the molecule.

Looking ahead, ongoing research is focused on optimizing the biological activity of this compound through rational drug design. By leveraging computational chemistry tools and machine learning algorithms, scientists are exploring novel analogs that could exhibit enhanced efficacy against various disease targets. Furthermore, green chemistry approaches are being adopted to minimize environmental impact during synthesis, aligning with global sustainability goals.

In conclusion, 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole represents a versatile platform for advancing both medicinal and materials science. Its unique combination of structural features and functional groups positions it as a key molecule in contemporary research efforts. As new insights emerge from ongoing studies, this compound is expected to play an increasingly pivotal role in shaping future innovations across diverse scientific disciplines.

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